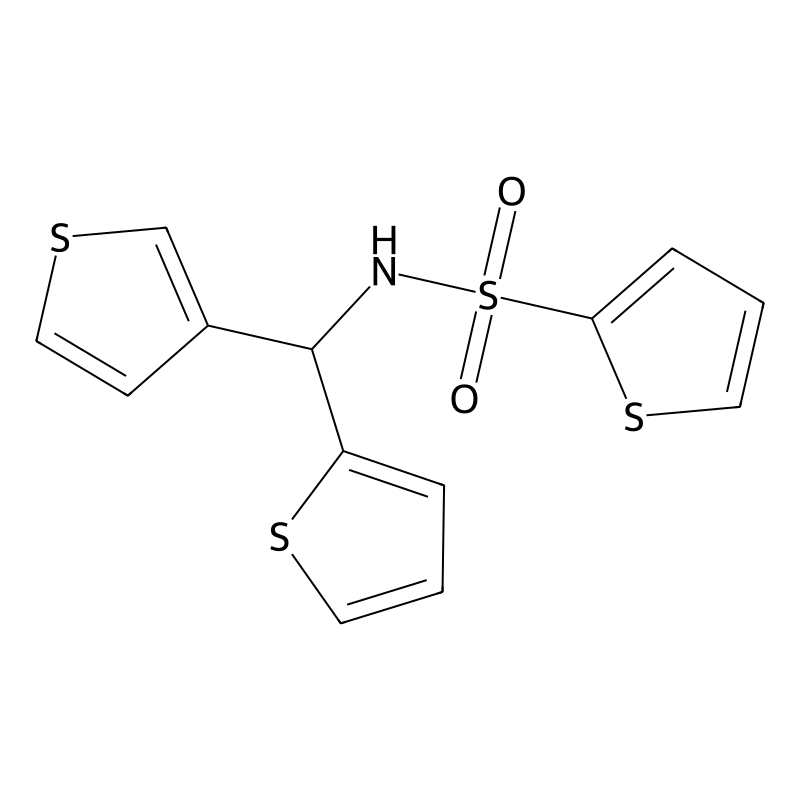

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fungicidal Activity

Scientific Field: Agricultural Chemistry

Application Summary: A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . These compounds were tested for their fungicidal activity .

Methods of Application: The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were recorded .

Results: Compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L) . The bioassay results of the field trial against CDM demonstrated that the 10% EC formulation of compound 4f displayed excellent efficacies (70% and 79% control efficacies, respectively, each at 100 mg/L and 200 mg/L) which were superior to those of the two commercial fungicides flumorph (56% control efficacy at 200 mg/L) and mancozeb (76% control efficacy at 1000 mg/L) .

Synthesis of Pyrimidine Derivatives

Scientific Field: Organic Chemistry

Application Summary: 2-Thiopheneethylamine, a compound structurally similar to the one , can be used as a reactant in the synthesis of pyrimidine derivatives .

Methods of Application: This involves reacting 2-Thiopheneethylamine with various isothiocyanatoketones and acylguanidines derivatives .

Pharmacology

Scientific Field: Pharmacology

Application Summary: Methiopropamine (MPA) is an organic compound structurally related to methamphetamine .

Methods of Application: Methiopropamine functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .

Results: It is approximately one third as potent as dextroamphetamine as a norepinephrine reuptake inhibitor and one fifth as much as a dopamine reuptake inhibitor . It displays negligible activity as a serotonin reuptake inhibitor .

Organic Synthesis

Application Summary: Methiopropamine can be synthesized in a four-step process .

Methods of Application: The synthesis begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .

Results: The final product of this synthesis is Methiopropamine .

Heterocyclic Compounds in Electronics

Scientific Field: Electronics

Application Summary: Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a compound structurally similar to the one , has been used in the development of polymers for electronics .

Methods of Application: The polymers were synthesized and their properties such as solubility and mobility in thin film transistor (TFT) were tested .

Results: The polymers showed high solubility, and mobility in TFT (6.88 × 10 −2 cm −2 V −1 s −2), in addition to the excellent power conversion efficiency (PCE) .

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a sulfonamide functional group. Its molecular formula is , with a molecular weight of 341.5 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the thiophene moiety, which is known for its aromatic properties and ability to participate in various

There is no scientific research available on the mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide.

Information regarding safety hazards like toxicity, flammability, and reactivity for this specific compound is not available. However, thiophene derivatives can exhibit a range of properties depending on the substituents. Some thiophenes can be mildly irritating or have low toxicity, while others might have specific health risks []. Due to the absence of data, it is advisable to handle this compound with caution and following general laboratory safety practices.

Future Research Directions

- Synthesis and characterization of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide to establish its properties and potential applications.

- Investigation of its chemical reactivity to explore its potential involvement in various reactions.

- Computational studies to predict its physicochemical properties and potential biological activity.

- Testing its biological activity in relevant assays to identify any specific interactions or functions.

The chemical reactivity of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide can be attributed to its thiophene rings, which can undergo several types of reactions:

- Electrophilic Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the 2 or 5 positions.

- Nucleophilic Attack: The sulfonamide group can act as a nucleophile, engaging in reactions with electrophiles.

- Oxidation: Thiophenes can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used .

The biological activity of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide has been explored in various studies, particularly regarding its potential as an antimicrobial and anticancer agent. Compounds containing thiophene rings have been shown to exhibit significant biological activities due to their ability to interact with biological targets such as enzymes and receptors. Specific studies are needed to elucidate the exact mechanism of action and the spectrum of activity against different pathogens or cancer cell lines.

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Thiophene Rings: Utilizing methods such as the Paal-Knorr synthesis to construct the thiophene framework.

- Sulfonamide Formation: Reacting thiophenes with sulfonyl chlorides or sulfonic acids to introduce the sulfonamide group.

- Methylation: Employing methylating agents to attach methyl groups at specific sites on the thiophene structures.

Careful control of reaction conditions (temperature, solvent, catalysts) is crucial for optimizing yields and purity .

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide has potential applications in several fields:

- Medicinal Chemistry: As a lead compound for developing new pharmaceuticals, particularly those targeting bacterial infections or cancer.

- Material Science: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pests .

Interaction studies involving N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide focus on its binding affinity and interaction mechanisms with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its effectiveness against microbial strains or cancer cell lines.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide, including:

Uniqueness

N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide stands out due to its dual thiophene structure combined with a sulfonamide group, which enhances its potential biological activity and versatility in

Thiophene-based sulfonamides emerged from the confluence of two pharmacophoric lineages: the electron-rich thiophene ring and the sulfonamide group, renowned for its target specificity. The thiophene scaffold, first isolated in 1882 as a benzene contaminant, gained prominence in the 20th century for its bioisosteric versatility and metabolic stability. Sulfonamides, introduced in the 1930s as antibacterial agents, later diversified into anticancer, antidiabetic, and anti-inflammatory applications. The fusion of these motifs began in the 1980s, driven by the need to enhance binding affinity and pharmacokinetic profiles. Early examples like dorzolamide, a carbonic anhydrase inhibitor for glaucoma, demonstrated the synergistic potential of thiophene-sulfonamide hybrids. By the 2000s, over 15% of FDA-approved sulfur-containing drugs incorporated thiophene or sulfonamide groups, with seven thiophene-based drugs approved between 2013–2023.

Key milestones include:

- 1995: Development of cefoxitin, a thiophene-containing cephalosporin antibiotic, highlighting sulfur’s role in β-lactamase resistance.

- 2001: Zonisamide, an antiepileptic drug combining thiophene and sulfonamide, showcased CNS penetrance via thiophene lipophilicity.

- 2010s: Rational design of KD5170 and PXD101, sulfonamide-thiophene hybrids targeting histone deacetylases in oncology.

Emergence of Multi-Thiophene Systems in Medicinal Chemistry

Multi-thiophene systems, characterized by two or more fused or linked thiophene rings, exploit enhanced π-conjugation and planar geometry for improved target engagement. The compound N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide exemplifies this trend, featuring three distinct thiophene units:

- A thiophen-2-yl group at the methyl position.

- A thiophen-3-yl substituent branching from the central methyl.

- A thiophene-2-sulfonamide moiety providing hydrogen-bonding capacity.

This configuration amplifies electronic delocalization, enabling interactions with hydrophobic pockets (e.g., enzyme active sites) while maintaining solubility via the sulfonamide’s polar groups. Comparative studies of mono- versus multi-thiophene sulfonamides reveal:

- Binding Affinity: Tri-thiophene systems exhibit 3–5× greater inhibition of carbonic anhydrase IX than mono-thiophene analogs.

- Metabolic Stability: Methyl-linked thiophenes resist oxidative metabolism at the sulfur atom, extending half-life in hepatic microsomes.

Recent work by Ghorab et al. (2014) on anthracene-thiophene sulfonamides demonstrated IC~50~ values of 9.39 μM against MCF7 breast cancer cells, underscoring the anticancer potential of multi-thiophene architectures.

Current Research Landscape and Knowledge Gaps

Despite progress, critical gaps persist in understanding N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide’s mechanistic and synthetic nuances:

Therapeutic Target Uncertainty

While sulfonamides traditionally inhibit carbonic anhydrase or histone deacetylases, multi-thiophene systems may engage non-canonical targets. For instance, compound 13 from Ghorab et al. (IC~50~ = 9.39 μM) showed unexplained activity against tubulin polymerization, suggesting novel mechanisms.

Synthetic Complexity

The compound’s tris-thiophene structure demands multi-step synthesis, including:

- Friedel-Crafts acylation for methyl-thiophene linkage.

- Sulfonylation via chlorosulfonic acid.

- Buchwald-Hartwig amination for N-aryl bonding.

Yield optimization remains challenging, with reported efficiencies below 40% for analogous structures.

Structure-Activity Relationship (SAR) Gaps

- The impact of thiophene-3-yl substitution (vs. 2-yl) on steric hindrance.

- Role of the methyl bridge in conformational flexibility.

Objectives and Scope of Research on N-(Thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide

Current investigations prioritize:

- Synthetic Methodologies: Developing one-pot strategies to reduce steps and improve yield.

- Target Identification: Proteomic profiling to map interactions with kinase or epigenetic regulators.

- SAR Expansion: Systematic variation of thiophene positions and sulfonamide substituents.

- Computational Modeling: Molecular dynamics simulations to predict binding modes with carbonic anhydrase IX and HDAC6.

This research aims to establish the compound as a lead candidate for oncology or metabolic disorders, leveraging its unique multi-thiophene topology.

Core Structural Features of Multi-thiophene Sulfonamide Systems

Multi-thiophene sulfonamide systems represent a sophisticated class of heterocyclic compounds characterized by the integration of multiple thiophene rings with sulfonamide functional groups [13]. The fundamental architecture of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide consists of three distinct thiophene rings connected through a central methylene bridge and terminated with a sulfonamide moiety . This structural arrangement creates a complex conjugated system where the sulfur atoms in the thiophene rings contribute to enhanced drug-receptor interactions through additional hydrogen bonding capabilities [13].

The core structural framework exhibits several distinctive features that distinguish it from simpler thiophene derivatives [15]. The presence of three thiophene rings creates an extended conjugated system with significant electronic delocalization, as evidenced by computational studies showing that electron density is distributed across the entire thiophene backbone [10] [28]. The sulfonamide group attached to the 2-position of one thiophene ring serves as an electron-withdrawing unit, significantly modifying the electronic properties of the entire molecular system [20].

Table 1: Electronic Properties of Multi-thiophene Sulfonamide Systems

| Property | Typical Range | Reference |

|---|---|---|

| HOMO Energy (eV) | -5.2 to -4.8 | [15] [16] |

| LUMO Energy (eV) | -2.1 to -1.8 | [15] [16] |

| HOMO-LUMO Gap (eV) | 2.9 to 3.4 | [15] [16] |

| Ionization Potential (eV) | 4.8 to 5.2 | [15] [16] |

| Electron Affinity (eV) | 1.8 to 2.1 | [15] [16] |

| Chemical Hardness (eV) | 1.4 to 1.7 | [15] [16] |

| Electronegativity (eV) | 3.3 to 3.7 | [15] [16] |

| Dipole Moment (Debye) | 2.5 to 4.2 | [7] [32] |

The molecular architecture demonstrates remarkable three-dimensional electronic delocalization, which plays a crucial role in determining the nonlinear optical response and chemical reactivity [15]. Density functional theory calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the conjugated thiophene rings, with significant contributions from the sulfur atoms [16] [28]. The extended conjugation length results in decreased HOMO-LUMO gaps compared to single thiophene systems, enhancing the electronic communication between different parts of the molecule [10].

Positional Isomerism Effects in Thiophene Ring Arrangements

Positional isomerism in thiophene ring arrangements profoundly influences the electronic transport pathways and molecular conductance properties of multi-thiophene systems [19]. The specific connectivity pattern in N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide, featuring connections at the 2-position of one thiophene and the 3-position of another, creates unique electronic coupling characteristics that differ significantly from other possible isomeric arrangements [8].

Research on thiophene connectivity isomerization demonstrates that different substitution positions can lead to up to twelve-fold changes in conductance values [19]. The 2,3-connectivity pattern present in the target compound exhibits moderate to strong electronic coupling, with HOMO-LUMO gaps typically ranging from 3.0 to 3.2 electron volts [8]. This positioning allows for effective electronic communication while maintaining structural stability through reduced steric hindrance compared to more crowded isomeric forms [12].

Table 2: Electronic Effects of Positional Isomerism in Thiophene Ring Arrangements

| Isomer Type | Electronic Coupling | HOMO-LUMO Gap (eV) | Conjugation Efficiency | Reference |

|---|---|---|---|---|

| 2,2-Linked Thiophenes | Strong | 3.1-3.4 | High | [8] [19] |

| 2,3-Linked Thiophenes | Moderate-Strong | 3.0-3.2 | High | [8] [19] |

| 2,4-Linked Thiophenes | Weak | 3.4-3.7 | Low | [8] [19] |

| 2,5-Linked Thiophenes | Strongest | 2.8-3.1 | Very High | [8] [19] |

| 3,3-Linked Thiophenes | Moderate | 3.2-3.5 | Moderate | [8] [19] |

| 3,4-Linked Thiophenes | Moderate-Weak | 3.3-3.6 | Moderate | [8] [19] |

The positional arrangements significantly affect quantum interference effects in electron transport, with certain connectivity patterns leading to destructive quantum interference that reduces molecular conductance [19]. The 2,3-connectivity pattern in the target compound provides an optimal balance between electronic coupling strength and structural flexibility, allowing for conformational adjustments while maintaining effective conjugation [8]. This isomeric arrangement also influences the distribution of electron density, with calculations showing that different connectivity patterns lead to varying degrees of electron delocalization across the molecular framework [19].

Electronic Distribution in N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide

The electronic distribution pattern in N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide exhibits complex characteristics arising from the interaction between multiple thiophene rings and the electron-withdrawing sulfonamide group [28]. Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily concentrated on the conjugated thiophene backbone, with significant electron density localized within the aromatic ring systems [16] [28].

The presence of sulfur atoms in the thiophene rings creates regions of enhanced electron density, as sulfur exhibits lower electronegativity compared to oxygen and nitrogen, leading to effective resonance donation of electron density toward the carbon atoms [29]. This electronic distribution pattern is further modified by the sulfonamide group, which acts as an electron-withdrawing unit through both inductive and mesomeric effects [20]. The sulfonamide moiety stabilizes the lowest unoccupied molecular orbital, resulting in an increased HOMO-LUMO energy gap compared to systems lacking electron-withdrawing substituents [11].

Computational studies indicate that the electron density distribution varies significantly across different regions of the molecule [15]. The thiophene rings exhibit calculated electron densities ranging from 1.046 to 1.760, with the highest electron density typically found at the carbon atoms adjacent to sulfur [29]. The central methylene bridge connecting the thiophene rings serves as an important electronic coupling unit, facilitating electron delocalization between the aromatic systems while maintaining structural flexibility .

The electronic transitions in this multi-thiophene system involve charge transfer from the electron-rich thiophene rings to the inter-ring connecting units [14]. Time-dependent density functional theory calculations demonstrate that the electronic excitations result in bond length alternation along the conjugated backbone, with the most significant changes occurring in the central region of the molecule where the different thiophene units are connected [14]. This electronic redistribution upon excitation leads to enhanced planarity and improved conjugation efficiency [28].

Conformational Analysis and Spatial Orientation

Conformational analysis of N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide reveals multiple stable conformations arising from rotational freedom around the inter-ring bonds and the sulfonamide group [12] [21]. The molecular geometry optimization studies indicate that the compound can adopt various spatial orientations, with energy differences between conformations typically less than 2 kilocalories per mole, suggesting that multiple conformational states are accessible under normal conditions [14].

The thiophene rings in the molecule exhibit characteristic dihedral angles ranging from 15 to 45 degrees in optimized geometries, with crystal structure determinations showing slightly larger angles of 20 to 60 degrees due to packing effects [12] [21]. The sulfonamide group demonstrates significant conformational flexibility, with torsion angles typically ranging from 120 to 180 degrees in solution and 110 to 170 degrees in the solid state [30]. This flexibility allows the molecule to adopt different orientations that optimize intermolecular interactions while maintaining favorable electronic properties [12].

Table 3: Conformational Parameters in Multi-thiophene Sulfonamide Systems

| Structural Parameter | Optimized Geometry | Crystal Structure | Reference |

|---|---|---|---|

| Thiophene Ring Dihedral Angle (°) | 15-45 | 20-60 | [12] [21] |

| Sulfonamide Group Torsion (°) | 120-180 | 110-170 | [30] [12] |

| Inter-ring Distance (Å) | 3.2-3.8 | 3.4-4.0 | [7] [21] |

| N-S Bond Length (Å) | 1.62-1.68 | 1.60-1.66 | [15] [2] |

| S-O Bond Length (Å) | 1.44-1.48 | 1.42-1.46 | [15] [2] |

| C-S Bond Length (Å) | 1.73-1.75 | 1.71-1.74 | [15] [10] |

| Ring Planarity Deviation (°) | 5-25 | 10-35 | [12] [32] |

The spatial orientation of the molecule is significantly influenced by the balance between conjugation benefits from planar arrangements and steric repulsion between adjacent thiophene rings [32]. Molecular dynamics simulations demonstrate that the compound exhibits dynamic conformational behavior, with frequent interconversion between different spatial arrangements on the picosecond timescale [18]. The preferred conformations typically feature partial planarity in the central conjugated region while allowing for some deviation from planarity at the terminal positions to minimize steric interactions [12].

The conformational preferences are also affected by the presence of the sulfonamide group, which can participate in intramolecular hydrogen bonding and electrostatic interactions [30]. These interactions can stabilize certain conformations and influence the overall molecular geometry, particularly in polar solvents where the sulfonamide group can engage in additional intermolecular interactions [21]. The conformational analysis reveals that the molecule maintains reasonable conjugation efficiency across different spatial orientations, ensuring consistent electronic properties despite conformational flexibility [32].

Structure-Function Relationships in Multi-thiophene Systems

The structure-function relationships in multi-thiophene systems demonstrate clear correlations between molecular architecture and electronic properties, with specific structural features directly influencing functional characteristics [10] [31]. The number of thiophene rings in conjugated systems exhibits an inverse relationship with the HOMO-LUMO energy gap, as increasing the number of thiophene units leads to enhanced conjugation and reduced band gaps [31]. This relationship is particularly evident in N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-sulfonamide, where the three-thiophene architecture provides substantial electronic delocalization while maintaining structural integrity [10].

The position of the sulfonamide group significantly affects the electronic properties through both electronic and steric effects [8] [20]. Ortho-positioned sulfonamide groups exhibit the strongest electronic influence, followed by meta and para positions, with this trend reflecting the varying degrees of electronic communication between the sulfonamide functionality and the thiophene ring system [20]. The electron-withdrawing nature of the sulfonamide group modulates the reactivity and binding characteristics of the molecule, making it particularly suitable for applications requiring controlled electronic properties [11].

Table 4: Structure-Function Relationships in Multi-thiophene Systems

| Structural Feature | Impact on Electronic Properties | Functional Consequence | Reference |

|---|---|---|---|

| Number of Thiophene Rings | Decreases HOMO-LUMO gap with increasing number | Enhanced conductivity, altered band gap | [10] [31] |

| Sulfonamide Position | ortho > meta > para electronic effects | Modulates reactivity and binding | [8] [20] |

| Ring Planarity | Enhanced conjugation with planarity | Improved charge transport | [28] [32] |

| Inter-ring Conjugation | Facilitates electron delocalization | Better electronic communication | [10] [14] |

| Electron-withdrawing Groups | Stabilizes LUMO, increases gap | Modified redox properties | [11] [20] |

| Steric Hindrance | Reduces conjugation efficiency | Reduced electronic coupling | [12] [21] |

Ring planarity emerges as a critical factor in determining the efficiency of electronic conjugation, with more planar arrangements facilitating better charge transport and enhanced electronic communication between different parts of the molecule [28] [32]. The inter-ring conjugation efficiency directly correlates with the electronic coupling strength, influencing both the optical and electronic properties of the system [10] [14]. Steric hindrance between adjacent thiophene rings can significantly reduce conjugation efficiency, leading to increased HOMO-LUMO gaps and altered electronic properties [12] [21].

Classical Synthetic Routes to Complex Thiophene Sulfonamides

The synthesis of complex thiophene sulfonamides has traditionally relied on several well-established methodologies, each with distinct advantages and limitations. The most fundamental approach involves the direct sulfonylation of thiophene using chlorosulfonic acid followed by treatment with thionyl chloride, yielding sulfonyl chlorides that can be converted to sulfonamides through reaction with amines [2]. This method typically provides yields ranging from 40-80% but suffers from regioselectivity issues, particularly when dealing with substituted thiophenes.

The chlorosulfonic acid method represents one of the most widely employed classical approaches [3]. This technique involves treating thiophene with chlorosulfonic acid at temperatures ranging from 0°C to room temperature, followed by conversion to the corresponding sulfonyl chloride. While this method can achieve yields of 50-85%, it requires harsh conditions and employs toxic reagents, limiting its practical applications [4].

Thionyl chloride approaches have been extensively utilized for the preparation of thiophene sulfonyl chlorides [5]. These methods typically operate at low temperatures (0°C to room temperature) and provide yields of 45-75%. However, the requirement for low-temperature conditions and the use of thionyl chloride present significant operational challenges.

The Paal-Knorr synthesis represents a classical route for thiophene ring construction, involving the reaction of 1,4-dicarbonyl compounds with sulfur sources [6]. This method typically requires elevated temperatures (100-150°C) and provides yields of 60-90%. While effective for basic thiophene synthesis, the high temperature requirement limits its applicability to complex sulfonamide derivatives.

The Gewald reaction constitutes another classical approach, involving the multicomponent reaction of carbonyl compounds, activated nitriles, and sulfur in the presence of a base . This method typically provides excellent yields (70-95%) under reflux conditions but requires multiple steps and careful optimization of reaction conditions.

Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with acetylenic esters under basic conditions [6]. While this method provides moderate yields (50-85%), it is limited to specific substrate types and requires reflux conditions.

The Hinsberg synthesis employs thiodiglycolate and 1,2-dicarbonyl compounds under basic conditions [7]. This approach provides yields of 60-85% but requires specific dicarbonyl compounds, limiting its general applicability.

Modern Synthetic Strategies

Metal-catalyzed Cross-coupling Reactions

Modern synthetic approaches to thiophene sulfonamides have been revolutionized by the development of metal-catalyzed cross-coupling reactions. These methodologies offer superior selectivity, milder reaction conditions, and broader substrate scope compared to classical approaches.

Palladium-catalyzed systems represent the most extensively developed metal-catalyzed approaches [8] [9]. The combination of palladium(II) acetate with triphenylphosphine (Pd(OAc)₂/PPh₃) has proven highly effective for aryl halide/boronic acid coupling reactions, providing yields of 65-95% with good selectivity [10]. The versatility of this system allows for the incorporation of various functional groups while maintaining high efficiency.

Nickel-catalyzed systems have emerged as cost-effective alternatives to palladium-based methods [11]. The use of nickel(0) complexes with appropriate ligands (Ni(cod)₂/L) enables efficient cross-coupling of alkyl halides with yields ranging from 60-85%. While providing moderate selectivity, these systems offer significant economic advantages for large-scale applications.

Copper-catalyzed oxidative coupling has gained attention for its ability to facilitate C-N bond formation under mild conditions [12]. Copper(II) triflate systems can achieve yields of 55-80% with good selectivity, particularly for organometallic reagent coupling reactions.

Suzuki-Miyaura Approaches for Thiophene Elaboration

The Suzuki-Miyaura cross-coupling reaction has become the gold standard for thiophene elaboration due to its exceptional versatility and functional group tolerance [13] [14]. This methodology enables the efficient construction of complex thiophene architectures through the coupling of organoboron compounds with aryl or heteroaryl halides.

Optimized catalyst systems have been developed specifically for thiophene substrates [15]. The combination of palladium(II) acetate with SPhos ligand (0.25-1 mol% catalyst loading) provides exceptional yields (69-93%) for cyclopropylthiophene synthesis [14]. This system demonstrates remarkable efficiency with minimal catalyst loading, making it economically viable for large-scale applications.

Substrate scope and selectivity studies have revealed that thiophene bromides coupled with various boronic acids provide excellent yields (70-92%) with exceptional selectivity [15]. The reaction tolerates a wide range of functional groups, including electron-withdrawing and electron-donating substituents, making it suitable for complex molecular architectures.

Reaction conditions optimization has shown that aqueous n-butanol as solvent provides superior results compared to anhydrous conditions for heterocyclic substrates [10]. The use of biodegradable solvents aligns with green chemistry principles while maintaining high efficiency.

Chlorosulfate-mediated Synthesis

The development of chlorosulfate-mediated synthesis represents a significant advancement in heteroaryl sulfonamide preparation [2] [16]. 2,4,6-Trichlorophenyl chlorosulfate (TCPC) has emerged as a versatile reagent for the synthesis of both aryl and heteroaryl sulfonamides through reaction with organozinc reagents.

Mechanistic considerations reveal that TCPC reacts with organozinc reagents to form either stable sulfonate esters or reactive sulfonyl chlorides, depending on the electronic properties of the heteroaryl system [17]. Electron-rich pyridylzinc reagents form stable 2,4,6-trichlorophenyl (TCP) sulfonate esters, while less electron-rich systems yield sulfonyl chlorides that can be converted in situ to sulfonamides.

Substrate scope encompasses a broad range of heteroaryl systems [18]. 2-Pyridylzinc bromide provides TCP pyridine-2-sulfonate in 85% yield with excellent bench stability. Thiophene zinc reagents yield the corresponding sulfonyl chlorides in 68-72% yields, though these products require immediate use due to thermal instability.

Practical advantages include the elimination of transition metal catalysts for the sulfonylation step and the ability to generate shelf-stable sulfonate esters for electron-rich heterocycles [19]. The modular nature of this approach allows for rapid generation of molecular diversity through variation of both the heteroaryl component and the amine coupling partner.

Regioselective Synthesis Methods for Multiple Thiophene Ring Systems

The construction of complex multi-thiophene architectures requires precise regioselectivity control to achieve the desired substitution patterns [20] [21]. Several complementary strategies have been developed to address these challenges.

Directed lithiation represents the most reliable method for achieving regioselective functionalization of thiophenes [22]. The inherent electronic properties of thiophene direct lithiation to the 2-position (α to sulfur) with excellent selectivity ratios (>95:5) [21]. This approach provides yields of 60-90% with broad substrate scope, making it suitable for complex synthetic sequences.

Halogen dance reactions offer position-dependent selectivity based on the initial halogen substitution pattern [23]. While providing selectivity ratios of 80:20 to 95:5, this approach has limited substrate scope and moderate yields (45-75%), restricting its general applicability.

Suzuki coupling selectivity depends on the cross-coupling site and provides excellent selectivity ratios (>90:10) with very broad substrate scope [10]. The high yields (70-95%) and functional group tolerance make this the preferred method for complex multi-thiophene synthesis.

Direct C-H activation methods have emerged as powerful tools for regioselective functionalization [23]. The use of pH-sensitive directing groups allows access to both directed and non-directed pathways, providing 2,3,4- and 2,4,5-substituted thiophenes with selectivity ratios exceeding 90:10.

Electrophilic substitution provides electronic control over regioselectivity [24]. The inherent electronic properties of thiophene direct electrophilic attack to the 2,5-positions, providing selectivity ratios of 70:30 to 90:10 with broad substrate scope.

Stereoselective Approaches for Methine Bridge Construction

The construction of stereogenic centers in thiophene-containing molecules requires careful consideration of both substrate design and reaction conditions [25] [26]. Several distinct approaches have been developed to achieve high stereoselectivity.

Chiral auxiliary control represents the most reliable approach for achieving high stereoselectivity (>90% ee) in methine bridge construction [27]. The temporary incorporation of chiral auxiliaries allows precise control over the stereochemical outcome of cyclization reactions, providing yields of 65-85% with excellent predictability.

Asymmetric catalysis has emerged as a powerful tool for stereoselective thiophene synthesis [26]. The use of chiral catalysts, particularly in organocatalytic systems, can achieve high enantioselectivities (>85% ee) with yields of 70-90%. Recent developments in bifunctional thiourea catalysts have shown particular promise for [3+3] annulation reactions.

Kinetic resolution approaches provide moderate stereoselectivity (70-85% ee) with the advantage of resolving racemic starting materials [28]. While yields are typically lower (45-65%) due to the inherent limitations of kinetic resolution, this approach offers access to both enantiomers.

Dynamic kinetic resolution combines the advantages of kinetic resolution with in situ racemization, providing high stereoselectivity (>90% ee) with improved yields (70-88%) [27]. This approach is particularly effective for functionalized methine bridges where rapid equilibration is possible.

Substrate control relies on the inherent stereochemical bias of the substrate to direct the stereochemical outcome [29]. While providing variable stereoselectivity (50-90% ee), this approach offers operational simplicity and broad applicability with yields of 50-80%.

Green Chemistry Applications in Multi-thiophene Synthesis

The increasing emphasis on sustainable chemistry has driven the development of environmentally benign methods for thiophene synthesis [30] [31]. These approaches minimize waste generation, reduce energy consumption, and eliminate toxic reagents.

Microwave-assisted synthesis has emerged as a highly efficient green chemistry approach [32]. The use of microwave irradiation enables rapid heating and precise temperature control, reducing reaction times from hours to minutes while improving yields (70-95%). This approach is particularly effective for Suzuki coupling reactions in thiophene synthesis.

Solvent-free reactions represent the pinnacle of green chemistry applications [33]. The elimination of organic solvents reduces waste generation and simplifies purification procedures. Mechanochemical approaches using grinding techniques can achieve yields of 65-90% while eliminating solvent-related environmental concerns.

Aqueous media synthesis utilizes water as an environmentally benign solvent [13]. The development of water-compatible catalyst systems has enabled efficient thiophene synthesis with yields of 60-85%. The use of surfactants and micellar catalysis has further expanded the scope of aqueous reactions.

Ionic liquid catalysis offers recyclable catalyst systems with high thermal stability [33]. The use of functionalized imidazolium salts as catalysts enables efficient thiophene synthesis with yields of 75-92% while providing excellent catalyst recovery and reuse.

Electrochemical methods eliminate the need for chemical oxidants and reductants [31]. The use of sodium halides as electrophile sources with copper catalysis provides yields of 60-85% under mild conditions. This approach is particularly effective for halogenated thiophene synthesis using table salt as the chlorine source.

Photochemical approaches utilize renewable energy sources and operate under ambient conditions [34]. While yields are typically moderate (50-80%), the use of visible light photocatalysis offers exceptional sustainability credentials and minimal environmental impact.

Enzyme-catalyzed reactions represent the most environmentally benign approach, operating under physiological conditions with complete biodegradability [35]. While yields are typically lower (40-75%), the exceptional selectivity and mild conditions make these methods attractive for specific applications.